Methyl 3-Amino-4-nitrobenzoate
Overview
Description
Methyl 3-Amino-4-nitrobenzoate is an organic compound with the molecular formula C8H8N2O4. It is a derivative of benzoic acid and features both an amino group and a nitro group attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-Amino-4-nitrobenzoate can be synthesized through a multi-step process involving nitration and esterification reactions. One common method involves the nitration of methyl benzoate to form methyl 3-nitrobenzoate, followed by the reduction of the nitro group to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-Amino-4-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, iron powder with hydrochloric acid.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Reduction: this compound can be reduced to Methyl 3-Amino-4-aminobenzoate.
Substitution: Various substituted derivatives depending on the reagents used.
Oxidation: Formation of nitroso or nitro derivatives.
Scientific Research Applications
Methyl 3-Amino-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 3-Amino-4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The amino and nitro groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form various intermediates that contribute to its overall activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-Amino-3-nitrobenzoate
- Methyl 3-Nitro-4-aminobenzoate
- Methyl 4-Nitrobenzoate
Uniqueness
Methyl 3-Amino-4-nitrobenzoate is unique due to the specific positioning of the amino and nitro groups on the benzene ring, which influences its chemical reactivity and properties. This unique structure allows it to participate in specific reactions that similar compounds may not undergo as efficiently .
Properties
IUPAC Name |
methyl 3-amino-4-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-14-8(11)5-2-3-7(10(12)13)6(9)4-5/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVYPBINPLNBDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00579185 | |
Record name | Methyl 3-amino-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00579185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99512-09-1 | |
Record name | Methyl 3-amino-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00579185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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